molecular formula C13H15N5O3 B2703989 2-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 2097888-49-6

2-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide

Cat. No. B2703989
CAS RN: 2097888-49-6
M. Wt: 289.295
InChI Key: XAXFUJCGCGJFNH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the following structural formula: . It contains a cyclopenta[c]pyridazin-2-yl ring, an imidazole ring, and a carboxamide group. The presence of oxo (ketone) groups suggests potential reactivity.


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, the amino groups of L- and D-threonine are protected using di-tert-butyl dicarbonate. Cyclization to β-lactones is achieved through treatment with benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate. Subsequent deprotection yields the desired compound .


Molecular Structure Analysis

The molecular formula of this compound is C~16~H~16~N~6~O~2~ , with an average mass of 324.337 Da . The structure includes a tetrahydrocyclopenta[c]pyridazin-2-yl moiety linked to an imidazole ring .

properties

IUPAC Name

2-oxo-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-1,3-dihydroimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c19-11-6-8-2-1-3-9(8)17-18(11)5-4-14-12(20)10-7-15-13(21)16-10/h6-7H,1-5H2,(H,14,20)(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXFUJCGCGJFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide

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